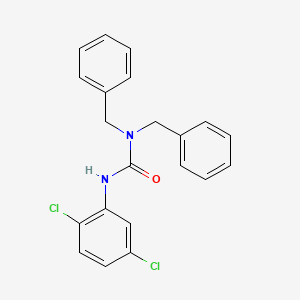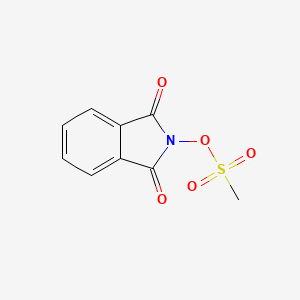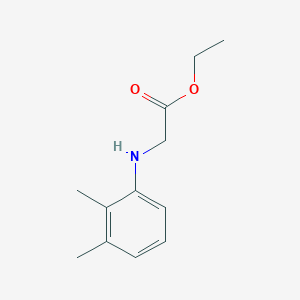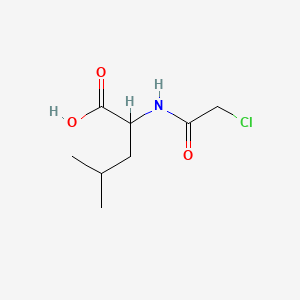
N-(Chloroacetyl)-DL-leucine
Übersicht
Beschreibung
N-(Chloroacetyl)-DL-leucine is a synthetic compound derived from the amino acid leucine It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the leucine molecule
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-(Chloracetyl)-DL-Leucin kann durch Reaktion von DL-Leucin mit Chloracetylchlorid synthetisiert werden. Die Reaktion erfolgt typischerweise in Gegenwart einer Base, wie Natriumhydroxid, um die während der Reaktion entstehende Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema ist wie folgt:
DL-Leucin+Chloracetylchlorid→N-(Chloracetyl)-DL-Leucin+HCl
Industrielle Produktionsmethoden: Die industrielle Produktion von N-(Chloracetyl)-DL-Leucin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess kann zusätzliche Schritte zur Reinigung und Isolierung des Endprodukts umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(Chloracetyl)-DL-Leucin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chloracetylgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Hydrolyse: Die Verbindung kann hydrolysiert werden, um DL-Leucin und Chloressigsäure zu erzeugen.
Häufige Reagenzien und Bedingungen:
Nukleophile: Amine, Thiole und andere Nukleophile können mit der Chloracetylgruppe reagieren.
Hydrolysebedingungen: Saure oder basische Bedingungen können die Hydrolyse von N-(Chloracetyl)-DL-Leucin fördern.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate von DL-Leucin gebildet werden.
Hydrolyseprodukte: DL-Leucin und Chloressigsäure sind die Hauptprodukte der Hydrolyse.
Wissenschaftliche Forschungsanwendungen
N-(Chloracetyl)-DL-Leucin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle bei der Modifizierung von Proteinen und Peptiden untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung verschiedener chemischer Zwischenprodukte und Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(Chloracetyl)-DL-Leucin beinhaltet die Reaktivität der Chloracetylgruppe. Diese Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Biomolekülen bilden, was zu Modifikationen führt, die die Funktion oder Aktivität der Zielmoleküle verändern können. Die spezifischen molekularen Ziele und beteiligten Pfade hängen vom Kontext der Anwendung ab.
Ähnliche Verbindungen:
- N-(Chloracetyl)-DL-Alanin
- N-(Chloracetyl)-DL-Valin
- N-(Chloracetyl)-DL-Isoleucin
Vergleich: N-(Chloracetyl)-DL-Leucin ist aufgrund der spezifischen Struktur der Leucinseitenkette einzigartig, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche physikalische und chemische Eigenschaften aufweisen, wie z. B. Löslichkeit und Stabilität, die seine Eignung für verschiedene Anwendungen beeinflussen können.
Wirkmechanismus
The mechanism of action of N-(Chloroacetyl)-DL-leucine involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter the function or activity of the target molecules. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
- N-(Chloroacetyl)-DL-alanine
- N-(Chloroacetyl)-DL-valine
- N-(Chloroacetyl)-DL-isoleucine
Comparison: N-(Chloroacetyl)-DL-leucine is unique due to the specific structure of the leucine side chain, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and stability, which can affect its suitability for various applications.
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNMYRYEYROFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-83-8, 688-12-0 | |
| Record name | Leucine, N-(chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloroacetyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Chloroacetyl)-DL-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC60158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(chloroacetyl)-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



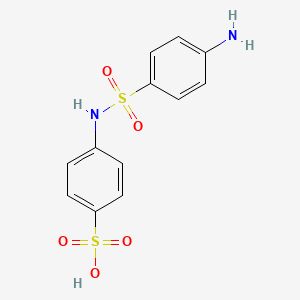
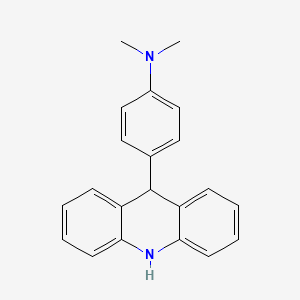
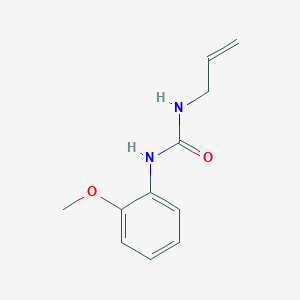
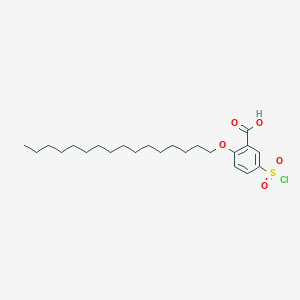


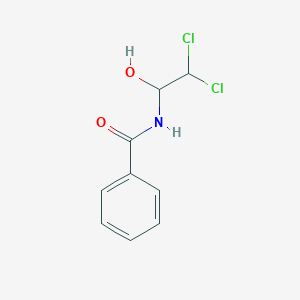
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)

